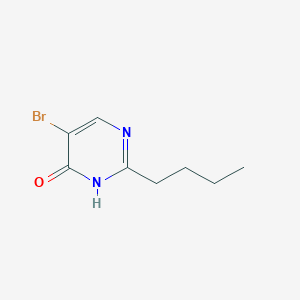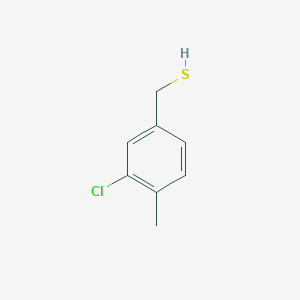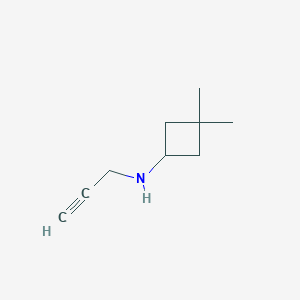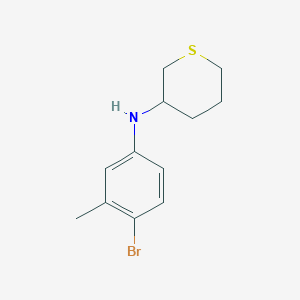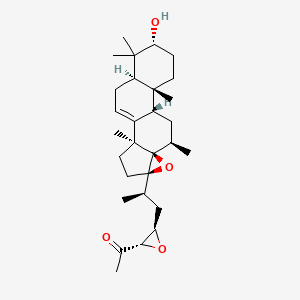
Kadcoccinone D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadcoccinone D is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the structurally diverse and biologically significant compounds found in Kadsura coccinea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccinone D involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These processes would need to be optimized to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) could be employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Kadcoccinone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Kadcoccinone D has several scientific research applications due to its diverse biological activities. It has been studied for its anti-tumor, anti-HIV, and anti-inflammatory properties . In chemistry, this compound serves as a valuable compound for studying the structure-activity relationships of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action .
Wirkmechanismus
The mechanism of action of Kadcoccinone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Kadcoccinone D is structurally related to other triterpenoids found in Kadsura coccinea, such as Kadcoccinone A, Kadcoccinone B, and Kadcoccinone E . These compounds share similar core structures but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart from its analogs is its unique configuration and specific biological activities. For instance, this compound has been found to exhibit lower cytotoxicity compared to Kadcoccinone E, highlighting its potential for therapeutic applications with reduced side effects .
Conclusion
This compound is a promising compound with diverse biological activities and potential applications in various fields of scientific research. Further studies are needed to fully understand its synthesis, chemical reactions, and mechanisms of action, as well as to explore its potential for industrial production and therapeutic use.
Eigenschaften
Molekularformel |
C29H44O4 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
1-[(2S,3R)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21-,22+,23-,24-,26-,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
MAULQXDFCRYBPM-KRTIQMILSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@@H]6[C@H](O6)C(=O)C)C |
Kanonische SMILES |
CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)
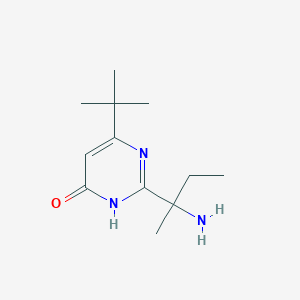

![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
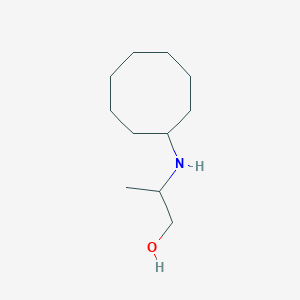

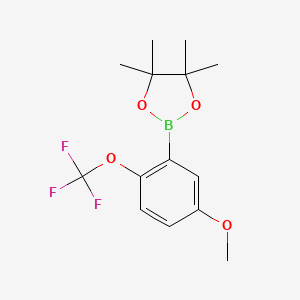
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)
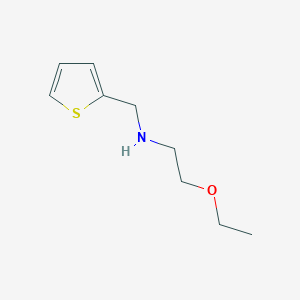
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)
